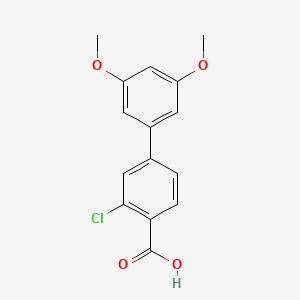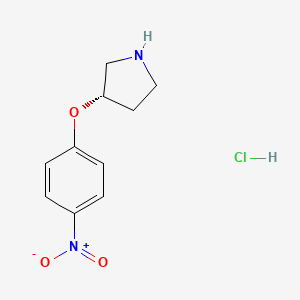
Lithium triisopropyl 2-(5-methylpyridyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium triisopropyl 2-(5-methylpyridyl)borate” is a chemical compound that belongs to the family of organolithium compounds. It is also known as LiTMP or LITMP. It has a CAS Number of 1256364-31-4 and a molecular weight of 287.14 . This compound is a highly reactive and versatile reagent that is widely used in organic synthesis.
Molecular Structure Analysis
The InChI code for “Lithium triisopropyl 2-(5-methylpyridyl)borate” is 1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-9-8-14(7)10-17-15;/h8-13H,1-7H3;/q-1;+1 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Lithium triisopropyl 2-(5-methylpyridyl)borate” is stored in a refrigerated environment . More specific physical and chemical properties are not available in the current literature.
Applications De Recherche Scientifique
Chemical Synthesis
“Lithium triisopropyl 2-(5-methylpyridyl)borate” is used in chemical synthesis . It’s a part of the broader field of organoboranes, which are used in organic synthesis due to their ability to form carbon-carbon bonds .
Material Science
This compound plays a role in material science . It can be used in the development of new materials with unique properties .
Chromatography
In the field of chromatography, “Lithium triisopropyl 2-(5-methylpyridyl)borate” can be used as a reagent . Chromatography is a technique used to separate mixtures and this compound can aid in that process .
Energy Storage
Lithium borate glasses, which can include “Lithium triisopropyl 2-(5-methylpyridyl)borate”, are useful for energy storage . They can be used in the development of batteries and other energy storage devices .
Nonlinear Optics
These glasses are also used in nonlinear optics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light .
Conversion Devices
“Lithium triisopropyl 2-(5-methylpyridyl)borate” can be used in energy conversion devices . These devices convert one form of energy into another, such as a battery converting chemical energy into electrical energy .
Medical Applications
Lithium borate glasses, including “Lithium triisopropyl 2-(5-methylpyridyl)borate”, can have bioactive properties . This means they can be used in various medical applications, such as in the development of bioactive glasses for bone repair .
Microwave Applications
Glasses containing lithium borate with transition metal oxides could be used for microwave applications . The dielectric constant of these glasses can be modified using the proper concentration of transition metal oxides .
Propriétés
IUPAC Name |
lithium;(5-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-9-8-14(7)10-17-15;/h8-13H,1-7H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOBZLHBNPVND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)C)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682078 |
Source


|
| Record name | Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium triisopropyl 2-(5-methylpyridyl)borate | |
CAS RN |
1256364-31-4 |
Source


|
| Record name | Borate(1-), (5-methyl-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256364-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium (5-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)

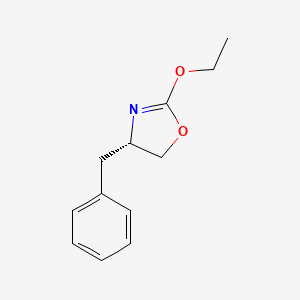
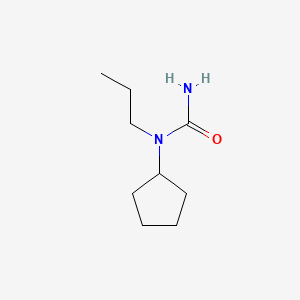
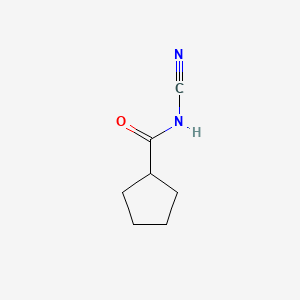

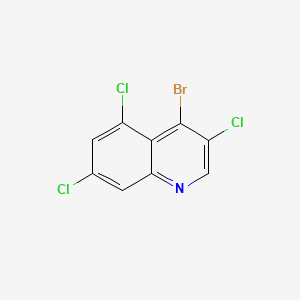
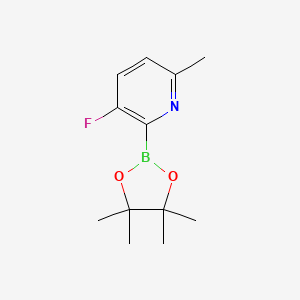

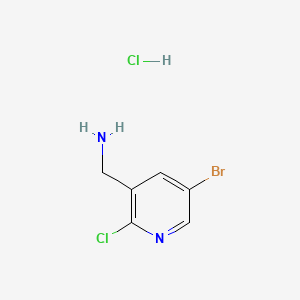
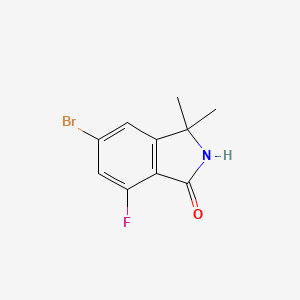
![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)
